2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[35]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C14H20N2Cl It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride
- 2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride
- 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Uniqueness
2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) is unique due to its specific spirocyclic structure and the presence of the benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;/h1-3,5-6,15H,4,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDSRDHLRGFBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.